2-(2-oxo-2-phenylethoxy)-5-[(E)-phenyldiazenyl]benzonitrile
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Overview
Description
2-(2-OXO-2-PHENYLETHOXY)-5-[(E)-2-PHENYL-1-DIAZENYL]BENZONITRILE is a complex organic compound with a unique structure that includes both oxo and diazenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXO-2-PHENYLETHOXY)-5-[(E)-2-PHENYL-1-DIAZENYL]BENZONITRILE typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-oxo-2-phenylethyl benzonitrile with a diazonium salt under controlled conditions. The reaction is usually carried out in an aqueous medium, and the temperature and pH are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar multi-step synthesis processes are scaled up for industrial applications. This would involve optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-OXO-2-PHENYLETHOXY)-5-[(E)-2-PHENYL-1-DIAZENYL]BENZONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-OXO-2-PHENYLETHOXY)-5-[(E)-2-PHENYL-1-DIAZENYL]BENZONITRILE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of 2-(2-OXO-2-PHENYLETHOXY)-5-[(E)-2-PHENYL-1-DIAZENYL]BENZONITRILE involves its interaction with various molecular targets. The oxo and diazenyl groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new products. The specific pathways and molecular targets depend on the context of its use and the conditions under which it is applied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-OXO-2-PHENYLETHOXY)-5-[(E)-2-PHENYL-1-DIAZENYL]BENZONITRILE include:
- 2-OXO-2-PHENYLETHYL ACETATE
- 2-OXO-2-PHENYLETHYL FORMATE
- 3-METHOXY-2-(2-PHENYLETHOXY)BENZONITRILE
Uniqueness
What sets 2-(2-OXO-2-PHENYLETHOXY)-5-[(E)-2-PHENYL-1-DIAZENYL]BENZONITRILE apart is its combination of oxo and diazenyl functional groups, which confer unique reactivity and potential applications. This dual functionality is not commonly found in similar compounds, making it a valuable subject of study in various fields of research.
Properties
Molecular Formula |
C21H15N3O2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-phenacyloxy-5-phenyldiazenylbenzonitrile |
InChI |
InChI=1S/C21H15N3O2/c22-14-17-13-19(24-23-18-9-5-2-6-10-18)11-12-21(17)26-15-20(25)16-7-3-1-4-8-16/h1-13H,15H2 |
InChI Key |
GXKJTXPIDGQAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=C(C=C(C=C2)N=NC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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